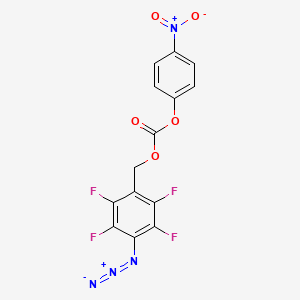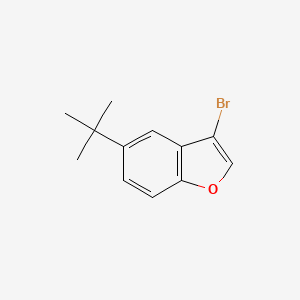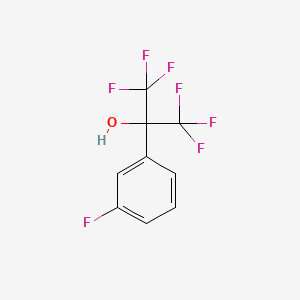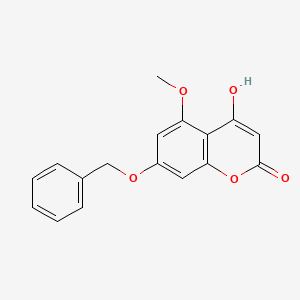
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is a complex organic compound that features both azido and nitrophenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety, especially given the presence of the azido group, which can be explosive under certain conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Photochemical Reactions: The azido group can undergo photolysis to generate reactive nitrenes, which can further react with various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like sodium borohydride.
Photolysis: UV light sources are used to induce the decomposition of the azido group.
Major Products
Amines: From nucleophilic substitution or reduction reactions.
Nitrenes: From photolysis of the azido group, which can further react to form various products depending on the substrates present.
Aplicaciones Científicas De Investigación
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate has several applications in scientific research:
Materials Science: Used as a crosslinking agent in the preparation of polymer thin films and other advanced materials.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.
Photochemistry: Utilized in the study of photochemical reactions and the generation of reactive intermediates like nitrenes.
Drug Discovery: Potential use in the synthesis of novel compounds with biological activity, leveraging its unique functional groups.
Mecanismo De Acción
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate largely depends on the specific reaction it undergoes. For instance:
Photolysis: The azido group absorbs UV light, leading to the formation of a nitrene intermediate. This highly reactive species can insert into C-H, N-H, and other bonds, forming new covalent linkages.
Nucleophilic Substitution: The azido group can be displaced by nucleophiles, forming new nitrogen-containing compounds.
Reduction: The nitrophenyl group can be reduced to an amine, which can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the nitrophenyl carbonate group, making it less versatile in certain applications.
4-Nitrophenyl Azide: Contains the nitrophenyl and azido groups but lacks the tetrafluorobenzyl moiety, affecting its reactivity and applications.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both azido and nitrophenyl groups allows for diverse chemical transformations and the formation of complex structures, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H6F4N4O5 |
|---|---|
Peso molecular |
386.21 g/mol |
Nombre IUPAC |
(4-azido-2,3,5,6-tetrafluorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H6F4N4O5/c15-9-8(10(16)12(18)13(11(9)17)20-21-19)5-26-14(23)27-7-3-1-6(2-4-7)22(24)25/h1-4H,5H2 |
Clave InChI |
VVIYVRAVLONNMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)


![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)


